molecular formula C6H3Br2N3 B14182090 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile CAS No. 923035-94-3

3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile

Cat. No.: B14182090
CAS No.: 923035-94-3
M. Wt: 276.92 g/mol
InChI Key: YYFVYWLFZVRTAK-UHFFFAOYSA-N
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Description

3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their nitrogen-based hetero-aromatic ring structure, which makes them significant in the synthesis and development of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dibromo-1-ethenyl-1H-pyrazole with cyanogen bromide in the presence of a base. The reaction conditions often require a solvent like dimethylformamide (DMF) and a catalyst such as triethylamine to facilitate the formation of the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes bromination of the pyrazole ring followed by the introduction of the ethenyl and carbonitrile groups. The reaction conditions are optimized to ensure high yield and purity of the final product, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form alkanes.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Substituted Pyrazoles: Formed by replacing bromine atoms with other functional groups.

    Epoxides and Alkanes: Resulting from the oxidation or reduction of the ethenyl group.

    Cyclized Products: Formed by intramolecular reactions involving the nitrile group.

Scientific Research Applications

3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The bromine atoms and nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-1-ethenyl-1H-pyrazole-5-carbonitrile: Similar structure but with chlorine atoms instead of bromine.

    3,4-Dibromo-1-methyl-1H-pyrazole-5-carbonitrile: Similar structure but with a methyl group instead of an ethenyl group.

    3,4-Dibromo-1-phenyl-1H-pyrazole-5-carbonitrile: Similar structure but with a phenyl group instead of an ethenyl group.

Uniqueness

3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile is unique due to the presence of both bromine atoms and an ethenyl group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications.

Properties

CAS No.

923035-94-3

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

IUPAC Name

4,5-dibromo-2-ethenylpyrazole-3-carbonitrile

InChI

InChI=1S/C6H3Br2N3/c1-2-11-4(3-9)5(7)6(8)10-11/h2H,1H2

InChI Key

YYFVYWLFZVRTAK-UHFFFAOYSA-N

Canonical SMILES

C=CN1C(=C(C(=N1)Br)Br)C#N

Origin of Product

United States

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